N'-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-propane-1,3-diamine dihydrochloride
CAS No.: 1185297-68-0
Cat. No.: VC2910056
Molecular Formula: C13H22Cl2N2O2
Molecular Weight: 309.2 g/mol
* For research use only. Not for human or veterinary use.
![N'-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-propane-1,3-diamine dihydrochloride - 1185297-68-0](/images/structure/VC2910056.png)
Specification
CAS No. | 1185297-68-0 |
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Molecular Formula | C13H22Cl2N2O2 |
Molecular Weight | 309.2 g/mol |
IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-N',N'-dimethylpropane-1,3-diamine;dihydrochloride |
Standard InChI | InChI=1S/C13H20N2O2.2ClH/c1-15(2)7-3-6-14-9-11-4-5-12-13(8-11)17-10-16-12;;/h4-5,8,14H,3,6-7,9-10H2,1-2H3;2*1H |
Standard InChI Key | ODQBGUYMRNLFPP-UHFFFAOYSA-N |
SMILES | CN(C)CCCNCC1=CC2=C(C=C1)OCO2.Cl.Cl |
Canonical SMILES | CN(C)CCCNCC1=CC2=C(C=C1)OCO2.Cl.Cl |
Introduction
Chemical Structure and Identity
Structural Composition
N'-Benzo dioxol-5-ylmethyl-N,N-dimethyl-propane-1,3-diamine dihydrochloride features a benzodioxole moiety connected to a propylamine chain with tertiary amine functionality. The compound consists of multiple structural components:
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A 1,3-benzodioxole (methylenedioxybenzene) ring system
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A methylene bridge connecting the aromatic system to the amine nitrogen
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A propyl (three-carbon) chain linking two nitrogen atoms
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A terminal tertiary amine with two methyl substituents
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Two hydrochloride counterions forming the dihydrochloride salt
Chemical Classification
This compound belongs to several important chemical classes:
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Benzodioxole derivatives (containing the methylenedioxy structural unit)
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Diamine compounds (featuring two nitrogen atoms)
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Tertiary amines (with N,N-dimethyl substitution)
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Hydrochloride salts (with two HCl counterions)
Physicochemical Properties
Physical Characteristics
Based on its chemical structure and salt form, N'-Benzo dioxol-5-ylmethyl-N,N-dimethyl-propane-1,3-diamine dihydrochloride likely possesses the following physical properties:
Property | Predicted Characteristic | Basis for Prediction |
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Physical State | Crystalline solid | Typical for amine hydrochloride salts |
Color | White to off-white | Common for pure organic amine salts |
Melting Point | >200°C (decomposition) | Characteristic of dihydrochloride salts |
Molecular Weight | 321.24 g/mol | Calculated from molecular formula |
Solubility | Highly soluble in water; soluble in polar organic solvents | Based on salt form and functional groups |
pH in Solution | Acidic | Characteristic of hydrochloride salts |
Structural Features Affecting Properties
The compound's properties are significantly influenced by its functional groups:
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The benzodioxole ring contributes hydrophobicity and potential for π-π interactions
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The diamine chain provides flexibility to the molecular structure
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The tertiary amine group contributes basicity and potential for hydrogen bonding
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The dihydrochloride salt formation enhances water solubility compared to the free base form
Synthesis and Preparation Methods
Reductive Amination Pathway
The primary synthetic route likely involves reductive amination between piperonal (3,4-methylenedioxybenzaldehyde) and N,N-dimethylpropane-1,3-diamine:
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Condensation of piperonal with the primary amine group of N,N-dimethylpropane-1,3-diamine to form an imine intermediate
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Reduction of the imine using sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride
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Treatment with hydrogen chloride to form the dihydrochloride salt
Alternative Pathways
Alternative synthetic approaches might include:
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Alkylation of N,N-dimethylpropane-1,3-diamine with an appropriate benzodioxole-containing alkyl halide
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Nucleophilic substitution reactions using benzo dioxol-5-ylmethyl halides
Analytical Characterization
Spectroscopic Identification
Standard analytical techniques for characterizing N'-Benzo dioxol-5-ylmethyl-N,N-dimethyl-propane-1,3-diamine dihydrochloride would include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected key signals:
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¹H NMR: Characteristic singlet at approximately 5.9-6.0 ppm for the methylenedioxy (-OCH₂O-) protons
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Aromatic protons of the benzodioxole ring between 6.7-7.0 ppm
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Methylene protons of the propyl chain between 1.7-3.3 ppm
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N-methyl protons as a distinctive singlet around 2.2-2.4 ppm
Infrared (IR) Spectroscopy
Key absorption bands:
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C-O-C stretching vibrations at 1250-1050 cm⁻¹ from the methylenedioxy group
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Aromatic C=C stretching at 1600-1400 cm⁻¹
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N-H stretching vibrations around 3300-2800 cm⁻¹
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C-N stretching vibrations at 1350-1200 cm⁻¹
Chromatographic Methods
For purity analysis and quantification, the following methods would be applicable:
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High-Performance Liquid Chromatography (HPLC) with UV detection
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Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization
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Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and structural confirmation
Structure-Activity Relationships
Key Structural Elements
Understanding the relationship between structural features and potential activity provides insight into the compound's possible functions:
Benzodioxole Ring
The methylenedioxy group in benzodioxole derivatives has been associated with:
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Enhanced lipophilicity improving membrane permeability
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Potential interaction with cytochrome P450 enzymes
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Improved binding to certain receptor types through hydrogen bonding
Amine Functionality
The diamine chain with tertiary amine functionality suggests:
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Basic centers capable of protonation under physiological conditions
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Potential interaction with acidic biological targets
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Possible binding to amine receptors and transporters
Comparison with Similar Compounds
Several structurally related compounds have documented biological activities:
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Piperine derivatives, which share the methylenedioxy motif, demonstrate diverse pharmacological properties
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Propylamine-containing compounds often exhibit affinity for monoamine transporters
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Tertiary amine compounds frequently show antimicrobial and central nervous system activities
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